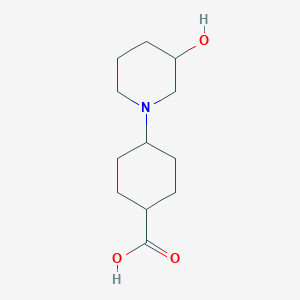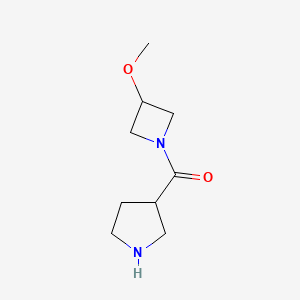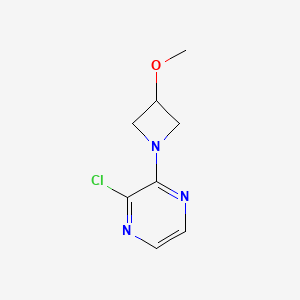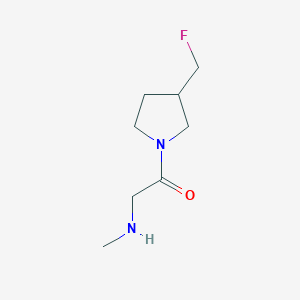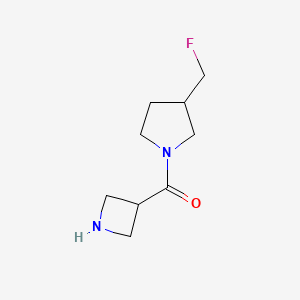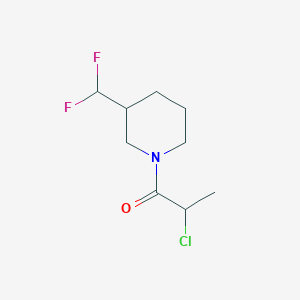
2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one
Overview
Description
“2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one” is a compound that contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidones, such as this compound, are of particular interest due to their unique biochemical properties .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Chemical Reactions Analysis
The chemical reactions involving piperidones have been studied extensively. They have been found to possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The compounds bearing a piperidone skeleton that mimic naturally occurring alkaloids and steroids have been synthesized to study their biological activity .Scientific Research Applications
Chemo-enzymatic Synthesis
One study focused on the efficient chemo-enzymatic synthesis of enantiopure intermediates for pharmacologically active molecules, highlighting the compound's potential utility in creating therapeutic agents with high purity and specificity (Linga Banoth et al., 2012). This research underscores the importance of such compounds in facilitating the production of drugs like arimoclomol and bimoclomol, which are significant in treating various diseases.
Glycine Transporter Inhibition
Another area of application involves the design and synthesis of molecules to act as glycine transporter inhibitors, which are crucial for treating neurological disorders. While not directly mentioning the exact compound, related research has led to the identification of potent and orally available glycine transporter 1 inhibitors, showcasing the compound's relevance in developing treatments for conditions like schizophrenia and cognitive disorders (Shuji Yamamoto et al., 2016).
Antimalarial Activity
Research into the synthesis and structure-activity relationships of piperidine and pyrrolidine derivatives has identified compounds with significant antimalarial activity. This demonstrates the potential application of the compound for creating new antimalarial agents, contributing to the ongoing fight against malaria (A. Mendoza et al., 2011).
Antipsychotic Agents
Co-crystallization studies with antipsychotic agents have also been conducted, showing the compound's utility in understanding the molecular basis of drug action and the development of new therapeutic agents for psychiatric conditions (Mohammed A. E. Shaibah et al., 2019).
Future Directions
The future directions in the research of piperidone derivatives like “2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one” could involve the development of robust synthetic routes enabling the incorporation of various functional groups on the piperidine scaffold. This is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of such compounds will be discovered in the future .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are often involved in interactions with various receptors in the body .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often acting as antagonists or agonists .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways, often related to their target receptors .
Properties
IUPAC Name |
2-chloro-1-[3-(difluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO/c1-6(10)9(14)13-4-2-3-7(5-13)8(11)12/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGLNYMYIAWNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


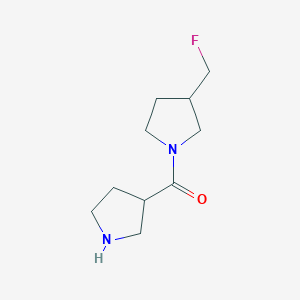

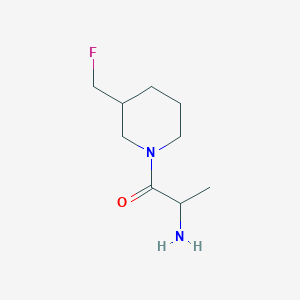
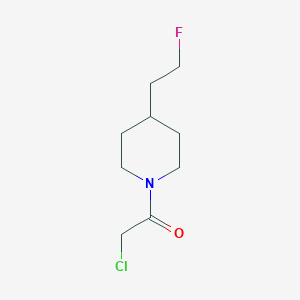
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)acetic acid](/img/structure/B1476583.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476584.png)

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-chloropropan-1-one](/img/structure/B1476587.png)
